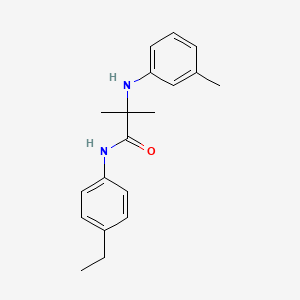
N-(4-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both ethyl and methyl phenyl groups attached to an alaninamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
化学反応の分析
Types of Reactions
N-(4-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being key factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
N-(4-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include:
- N-(4-Ethylphenyl)-2-methyl-3-nitrobenzamide
- 4-Methyl-N-(2-methylphenyl)-3-nitrobenzamide
- 4-Methyl-N-(3-methylphenyl)-3-nitrobenzamide
Uniqueness
N-(4-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide is unique due to its specific combination of ethyl and methyl phenyl groups, which may confer distinct chemical and biological properties compared to similar compounds
特性
CAS番号 |
89312-40-3 |
|---|---|
分子式 |
C19H24N2O |
分子量 |
296.4 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-2-methyl-2-(3-methylanilino)propanamide |
InChI |
InChI=1S/C19H24N2O/c1-5-15-9-11-16(12-10-15)20-18(22)19(3,4)21-17-8-6-7-14(2)13-17/h6-13,21H,5H2,1-4H3,(H,20,22) |
InChIキー |
MHJXCUOJMODSBG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















